4-Ketomyxol

説明

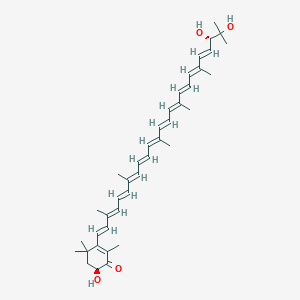

Structure

2D Structure

3D Structure

特性

分子式 |

C40H54O4 |

|---|---|

分子量 |

598.9 g/mol |

IUPAC名 |

(6S)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23S)-23,24-dihydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-6-hydroxy-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C40H54O4/c1-29(18-13-20-31(3)21-15-23-33(5)25-27-37(42)40(9,10)44)16-11-12-17-30(2)19-14-22-32(4)24-26-35-34(6)38(43)36(41)28-39(35,7)8/h11-27,36-37,41-42,44H,28H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,29-16+,30-17+,31-20+,32-22+,33-23+/t36-,37-/m0/s1 |

InChIキー |

KNOCSVIWFHUSCQ-ZZQJGDSCSA-N |

SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |

異性体SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C |

正規SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |

製品の起源 |

United States |

Historical Perspectives and Discovery

Early Identification and Classification of Carotenoids in Cyanobacteria

Cyanobacteria, as ancient photosynthetic prokaryotes, possess a diverse and unique array of carotenoids that differ significantly from those found in higher plants. oup.com Early research into the pigments of these organisms, formerly known as blue-green algae, revealed the presence of not only common carotenoids like β-carotene but also distinctive ketocarotenoids and carotenoid glycosides. oup.comproquest.com These unique compounds play crucial roles in light-harvesting and photoprotection. nih.govijbs.com

Initial classifications were based on broad structural features. The term "myxoxanthophyll" was provisionally used to describe a major polar carotenoid glycoside found in many cyanobacteria, while "oscillaxanthin" was used for a similar compound found in Oscillatoria species. proquest.comoup.com For decades, the sugar moiety in these compounds was widely presumed to be rhamnose. proquest.comoup.com This early work laid the foundation for understanding the vast and specialized carotenoid profile of cyanobacteria, highlighting the presence of unique molecular structures long before their precise chemical identities were fully elucidated.

The primary carotenoids identified in various cyanobacteria during this early period included not just the glycosides but also their precursors and related ketocarotenoids.

| Carotenoid Type | General Structure/Class | Early Identified Examples in Cyanobacteria |

|---|---|---|

| Carotenes | Acyclic or cyclic hydrocarbons | β-Carotene, γ-Carotene |

| Ketocarotenoids | Carotenoids with one or more keto groups | Echinenone (B51690), Canthaxanthin (B1668269), 3'-Hydroxyechinenone |

| Xanthophylls (non-glycosidic) | Oxygenated carotenoids (hydroxyl groups) | Zeaxanthin (B1683548), β-Cryptoxanthin |

| Carotenoid Glycosides | Carotenoids attached to a sugar moiety | Myxoxanthophyll (provisional name), Oscillaxanthin (provisional name) |

Evolution of Methodologies in Carotenoid Research

The accurate identification and structural elucidation of complex carotenoids like 4-Ketomyxol have been intrinsically linked to advancements in analytical chemistry. researchgate.net Early carotenoid research relied on basic chromatographic techniques such as thin-layer chromatography (TLC) for the separation of pigment mixtures. While useful for initial purification, these methods often lacked the resolution needed to separate structurally similar carotenoids.

The development of High-Performance Liquid Chromatography (HPLC) revolutionized the field, offering superior separation of complex carotenoid mixtures from cyanobacterial extracts. nih.gov This technique became essential for isolating individual pigments with high purity, a critical prerequisite for structural analysis.

Following isolation, the elucidation of the exact molecular structures depended on the evolution of spectroscopic methods.

Absorption Spectroscopy: Provided initial characterization based on the chromophore of the carotenoid, indicating the number of conjugated double bonds. researchgate.net

Mass Spectrometry (MS): Allowed for the precise determination of molecular mass, giving the elemental formula of the compound. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR became the most powerful tools for determining the complete and unambiguous structure of carotenoids, including the stereochemistry and the identity and linkage of any attached sugar moieties. oup.comoup.com

Circular Dichroism (CD) Spectroscopy: Was instrumental in determining the absolute configuration (stereochemistry) of chiral centers in the molecule. oup.comoup.com

These evolving methodologies provided the necessary tools to move from provisional classifications to definitive structural identification of novel carotenoids. nih.gov

| Methodology | Primary Role in Carotenoid Research | Type of Data Generated |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Initial separation and purification | Separation based on polarity |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and quantification | Pure fractions of individual carotenoids |

| Mass Spectrometry (MS) | Determination of molecular weight and formula | Mass-to-charge ratio (m/z) |

| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation | Detailed connectivity of atoms, stereochemistry |

| Circular Dichroism (CD) | Determination of absolute configuration | Differential absorption of circularly polarized light |

Milestones in the Elucidation of this compound

The elucidation of this compound is a prime example of the application of modern analytical techniques to correctly identify a complex natural product. For years, the term "ketomyxoxanthophyll" was used to describe a keto-glycosidic carotenoid found in cyanobacteria, with its precise structure remaining undetermined. proquest.comresearchgate.net

A significant milestone was the correction of the long-held assumption that the sugar attached to myxol-type carotenoids was rhamnose. oup.com Research on cyanobacteria such as Anabaena sp. PCC 7120 and Nostoc punctiforme PCC 73102 definitively showed that the sugar moiety was, in fact, fucose. oup.comresearchgate.netoup.com

This discovery paved the way for the complete structural determination of the compound previously known as ketomyxoxanthophyll. Using a combination of HPLC, high-resolution MS, and detailed 1D and 2D NMR analysis, the structure was identified as (3S,2′S)-4-ketomyxol 2′-α-l-fucoside. oup.comresearchgate.net The 4-keto group was shown to be introduced by a CrtW-type β-carotene ketolase, which likely represents the final step in the biosynthetic pathway from its precursor, myxol (B1255019) 2'-fucoside. oup.comproquest.com This work clarified the identity of a key cyanobacterial carotenoid and highlighted the chemical diversity within this phylum.

| Milestone | Key Finding or Development | Primary Organisms Studied | Reference |

|---|---|---|---|

| Provisional Naming | Identification of a polar keto-carotenoid, provisionally named "ketomyxoxanthophyll". | Various cyanobacteria, including Anacystis nidulans | oup.comlipidbank.jp |

| Identification of Sugar Moiety | The glycoside portion of myxoxanthophyll and ketomyxoxanthophyll was identified as fucose, not rhamnose. | Anabaena sp. PCC 7120, Nostoc punctiforme PCC 73102 | oup.comresearchgate.netoup.com |

| Full Structural Elucidation | The complete structure was determined to be (3S,2′S)-4-ketomyxol 2′-α-l-fucoside using NMR and MS. | Anabaena sp. PCC 7120 | oup.comresearchgate.net |

| Biosynthetic Pathway Proposal | The CrtW-type β-carotene ketolase was identified as the enzyme responsible for adding the keto group at the C-4 position. | Anabaena sp. PCC 7120, Nostoc punctiforme | oup.comproquest.com |

Precursor Pathways in Producing Organisms

The carbon backbone of this compound originates from fundamental building blocks synthesized through conserved metabolic pathways.

Carotenoids, including this compound, are tetraterpenoids derived from the condensation of five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In nature, two distinct pathways exist for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the non-mevalonate 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govkit.edunih.gov

In cyanobacteria, the primary producers of myxol-derivatives, carotenoid formation relies exclusively on the plastid-localized MEP pathway. kit.eduuni-muenchen.de This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. aocs.orgresearchgate.net Subsequent enzymatic steps lead to the formation of IPP and DMAPP. The condensation of three molecules of IPP with one molecule of DMAPP is catalyzed by geranylgeranyl diphosphate (GGPP) synthase to produce the C20 molecule, GGPP. aocs.org The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by the enzyme phytoene (B131915) synthase (PSY) to form the C40 hydrocarbon, phytoene. aocs.orgptbioch.edu.pl

| Intermediate | Description | Key Enzyme(s) | Pathway |

|---|---|---|---|

| Pyruvate + Glyceraldehyde-3-phosphate | Initial substrates | DXS (1-deoxy-D-xylulose-5-phosphate synthase) | MEP Pathway |

| Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP) | C5 universal isoprenoid precursors | Multiple | MEP Pathway |

| Geranylgeranyl Diphosphate (GGPP) | C20 precursor for carotenoids | GGPP Synthase | Isoprenoid Biosynthesis |

| Phytoene | First C40 carotenoid | Phytoene Synthase (PSY/CrtB) | Carotenoid Biosynthesis |

Following its synthesis, the colorless phytoene molecule undergoes a series of four sequential desaturation reactions to form the red-colored, acyclic carotenoid, lycopene (B16060). aocs.orgresearchgate.net In cyanobacteria, these steps are typically catalyzed by two enzymes: phytoene desaturase (CrtP or Pds) and ζ-carotene desaturase (CrtQ or Zds). ptbioch.edu.plmdpi.com

Lycopene represents a critical branch point in carotenoid biosynthesis, serving as the substrate for cyclization reactions that create the characteristic ring structures at one or both ends of the molecule. uni-muenchen.denih.gov The synthesis of myxol and its derivatives involves the formation of a monocyclic carotenoid. In cyanobacteria that produce myxoxanthophyll (the glycoside of myxol), this cyclization is performed by lycopene cyclases of the CruA and CruP types, which form a β-ring at one end of the lycopene molecule to produce γ-carotene. nih.gov

The biosynthesis of the myxol structure from lycopene is a specialized branch. A proposed initial step involves the hydroxylation of the acyclic ψ-end of either lycopene or γ-carotene. nih.gov This reaction is catalyzed by the 1'-hydroxylase CruF, yielding intermediates such as 1'-hydroxy-γ-carotene. nih.govswan.ac.uk This initial hydroxylation likely sequesters the substrate from competing cyclization pathways. nih.gov Further modifications, including desaturation at the C-3',4' position and hydroxylation at the C-2' position, lead to the formation of the characteristic ψ-end of myxol. nih.gov

Key Enzymes and Their Catalytic Activities

The conversion of initial carotene structures into this compound is orchestrated by a suite of specialized enzymes with distinct catalytic functions and substrate preferences.

The defining feature of this compound is the keto group at the C-4 position of its β-ionone ring. nih.gov This modification is catalyzed by enzymes known as β-carotene ketolases. In cyanobacteria, two distinct types of these enzymes have been identified: CrtO and CrtW. mdpi.commdpi.comgenome.jp While both catalyze the ketolation of the β-ring, they exhibit different substrate specificities and play different roles in carotenoid metabolism. mdpi.comd-nb.info

The enzyme directly responsible for the synthesis of this compound is the carotenoid ketolase CrtW. mdpi.commdpi.comgenome.jpresearchgate.net CrtW demonstrates a broader substrate specificity compared to CrtO and is capable of introducing a keto group at the C-4 position of the β-ring of myxol, or more commonly, its glycosylated form, myxol 2'-fucoside, to yield this compound 2'-fucoside. mdpi.comasm.orgoup.comnih.gov In organisms like Anabaena sp. PCC 7120, CrtW is specifically designated for ketomyxol synthesis. ptbioch.edu.plgenome.jpjst.go.jp

In contrast, the CrtO ketolase is primarily associated with the conversion of β-carotene to the monoketocarotenoid echinenone. mdpi.comd-nb.infoasm.org

| Enzyme | Primary Substrate(s) | Primary Product(s) | Relevance to this compound |

|---|---|---|---|

| CrtO | β-Carotene | Echinenone | Not directly involved in this compound synthesis. ptbioch.edu.plgenome.jpjst.go.jp |

| CrtW | Myxol, Myxol 2'-fucoside, β-Carotene, Zeaxanthin | This compound, this compound 2'-fucoside, Canthaxanthin, Astaxanthin (B1665798) | Directly catalyzes the final ketolation step to form this compound. mdpi.commdpi.comasm.org |

Hydroxylation is a crucial modification in the biosynthesis of myxol, the direct precursor to this compound. The primary enzyme for this step is the β-carotene hydroxylase, CrtR, a non-heme di-iron enzyme. mdpi.com CrtR introduces a hydroxyl group at the C-3 position of the β-ring. mdpi.commdpi.com Its key function in this pathway is the conversion of deoxymyxol (B1256725) to myxol. mdpi.comasm.orgoup.com

Another hydroxylase, CrtG (a 2,2′-β-hydroxylase), can further modify the myxol structure. mdpi.com CrtG is a cytochrome P450-type enzyme that can introduce a hydroxyl group at the C-2 position of the β-ring, converting myxol into 2-hydroxymyxol. mdpi.commdpi.comresearchgate.net While 2-hydroxymyxol is not a direct precursor to this compound, the activity of CrtG highlights the potential for multiple hydroxylations on the myxol scaffold in some organisms. As mentioned previously (3.1.2), the enzyme CruF acts as a 1'-hydroxylase on the acyclic end of the precursor molecule, an essential early step in forming the myxol structure. nih.gov

In cyanobacteria, myxol and this compound are typically found as glycosides, where a sugar moiety is attached to the carotenoid. nih.gov This glycosylated form of myxol is known as myxoxanthophyll. nih.gov The attachment of the sugar is catalyzed by enzymes called glycosyltransferases, which transfer a sugar from an activated donor molecule to an acceptor. sigmaaldrich.comuzh.ch

A key enzyme in this process is CruG, which has been identified as a 2'-O-glycosyltransferase in Synechococcus sp. strain PCC 7002. nih.gov This enzyme specifically attaches a sugar moiety to the 2'-hydroxyl group on the acyclic ψ-end of myxol, a characteristic feature of cyanobacterial myxoxanthophylls. nih.gov Homologs of CruG exist in other myxol-producing bacteria. nih.gov The ketolation step to form this compound can occur after glycosylation, with CrtW acting on myxol 2'-fucoside to produce this compound 2'-fucoside. asm.orgoup.com

The attached sugar can vary between species, with fucose, rhamnose, and chinovose being common. mdpi.comfrontiersin.org For instance, in Anabaena and Nostoc species, the sugar is typically fucose, leading to the formation of myxol 2'-fucoside and this compound 2'-fucoside. genome.jpoup.comresearchgate.net In Synechocystis sp. PCC 6803, a dimethyl-fucoside is attached. nih.govgenome.jp

Desaturases (e.g., CrtD, CrtQ) and Other Modifying Enzymes

The biosynthesis of myxol-type carotenoids, including this compound, is a complex pathway involving several key enzyme families that modify the initial carotenoid scaffold.

Desaturases: Desaturases are critical for creating the conjugated double bond system that defines carotenoids and for modifying their terminal rings.

CrtD (Carotenoid 3,4-desaturase): This enzyme is responsible for introducing a double bond at the C-3',4' position of the acyclic ψ-end group of a carotenoid precursor. The activity of CrtD as a C-3′,4′ desaturase has been identified in the myxoxanthophyll biosynthesis pathway in organisms like Synechocystis sp. PCC 6803 and the marine flavobacterium Nonlabens spongiae. oup.commdpi.comoup.comcore.ac.uk Its action is a crucial step in forming the characteristic didehydro-ψ-end group of myxol. oup.commdpi.com

CrtQ (ζ-carotene desaturase): In many cyanobacteria, the synthesis of the all-trans-lycopene backbone involves two key desaturases: phytoene desaturase (CrtP) and ζ-carotene desaturase (CrtQ). oup.commdpi.com CrtQ catalyzes the two desaturation steps that convert ζ-carotene into lycopene via neurosporene. mdpi.com Functional identification of CrtQ has been achieved in species such as Anabaena sp. PCC 7120. oup.comresearchgate.netnih.gov Interestingly, some cyanobacteria like Gloeobacter violaceus utilize a bacterial-type phytoene desaturase (CrtI) that performs all four desaturation steps from phytoene to lycopene, a trait considered an ancestral property. core.ac.uk

Ketolases (Oxygenases): The defining feature of this compound is the keto group at the C-4 position of the β-ring. This modification is catalyzed by specific carotenoid ketolases.

CrtW (β-carotene ketolase): This enzyme is directly responsible for the final step in this compound synthesis: the conversion of a myxol precursor, such as myxol 2'-fucoside, into its 4-keto derivative. oup.comnih.gov Studies on Anabaena sp. PCC 7120 have shown that a deletion mutant of the crtW gene could produce myxol 2'-fucoside but not this compound 2'-fucoside, confirming the enzyme's function. nih.gov CrtW enzymes can also act on other substrates like β-carotene and zeaxanthin to produce canthaxanthin and astaxanthin, respectively. mdpi.com

CrtO (β-carotene ketolase): Many cyanobacteria possess a second, structurally unrelated ketolase, CrtO. nih.gov In Anabaena sp. PCC 7120, CrtO's primary role is to catalyze the conversion of β-carotene to echinenone. nih.gov This demonstrates that Anabaena is the first identified species to have both CrtW and CrtO, which function in two distinct biosynthetic pathways. nih.gov

Other Key Modifying Enzymes:

Hydratases (e.g., CruF): The formation of the myxol ψ-end group requires the introduction of hydroxyl groups. The enzyme CruF, a carotenoid 1',2'-hydratase, has been identified as responsible for adding a hydroxyl group at the C-1' position of the ψ-end of γ-carotene. mdpi.comasm.org

Hydroxylases (e.g., CrtR, CrtG): The C-3 position of the β-ring in myxol is hydroxylated by the β-carotene hydroxylase CrtR. asm.org This enzyme is also involved in the synthesis of other xanthophylls like zeaxanthin. asm.orgoup.com Some cyanobacteria also possess CrtG, a 2,2'-β-hydroxylase, which can introduce hydroxyl groups at the C-2 position of the β-ring. researchgate.net

Glycosyltransferases (e.g., CruG): Myxol and this compound are often found as glycosides. In cyanobacteria, the sugar moiety is typically attached at the C-2' position of the ψ-end group. This reaction is catalyzed by a carotenoid 2'-O-glycosyltransferase, an enzyme encoded by the cruG gene. asm.org The specific sugar attached, such as fucose, depends on the availability of nucleotide-activated sugars, which are synthesized by enzymes like GDP-fucose synthase (WcaG). nih.gov

Genetic Basis of Biosynthesis

The capacity of an organism to synthesize this compound is encoded within its genome. The identification and analysis of the specific genes and their organization provide a blueprint for understanding and potentially engineering this complex metabolic pathway.

Identification and Characterization of Biosynthetic Gene Clusters

In many prokaryotes, genes for a specific metabolic pathway are often physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). This co-localization facilitates coordinated gene regulation.

While common in many bacteria, carotenoid biosynthesis genes are not always clustered in cyanobacteria. mdpi.com However, in the marine flavobacterium Nonlabens spongiae, a BGC responsible for myxol production has been identified. mdpi.com This cluster contains genes for the core pathway and subsequent modifications, including phytoene synthase (crtB), phytoene desaturase (crtI), lycopene cyclase (crtY), and enzymes for ring modification such as carotenoid 1,2-hydratase (cruF) and carotenoid 3,4-desaturase (crtD). mdpi.com

In cyanobacteria like Anabaena sp. PCC 7120 and Nostoc punctiforme PCC 73102, the carotenogenic genes are generally not found in a single, compact cluster. oup.comijbs.com Instead, they are often dispersed throughout the genome. ijbs.com Their identification has relied on a combination of genome sequencing, homology searches using functionally characterized genes from other species as queries, and subsequent functional verification through the creation of deletion mutants. oup.comnih.govnih.gov For example, the genes for the biosynthesis of this compound 2'-fucoside in these organisms were proposed based on such comparative genomic and experimental approaches. oup.comoup.com

Table 1: Key Genes in this compound Biosynthesis and their Function

| Gene | Enzyme Product | Function in this compound Pathway | Organism(s) of Study |

| crtD | Carotenoid 3,4-desaturase | Introduces double bond at C-3',4' of the ψ-end group. oup.commdpi.comoup.com | Synechocystis sp. PCC 6803, Nonlabens spongiae |

| crtQ | ζ-carotene desaturase | Converts ζ-carotene to lycopene. oup.comoup.commdpi.com | Anabaena sp. PCC 7120 |

| crtW | β-carotene ketolase | Catalyzes the ketolation of myxol at the C-4 position. oup.commdpi.comnih.gov | Anabaena sp. PCC 7120, Nostoc punctiforme |

| crtO | β-carotene ketolase | Primarily synthesizes echinenone from β-carotene. nih.gov | Anabaena sp. PCC 7120 |

| cruF | Carotenoid 1',2'-hydratase | Adds hydroxyl group to C-1' of the ψ-end group. mdpi.comasm.org | Synechococcus sp. PCC 7002 |

| crtR | β-carotene hydroxylase | Adds hydroxyl group to C-3 of the β-ring. asm.org | Synechocystis sp. PCC 6803 |

| cruG | Carotenoid 2'-O-glycosyltransferase | Attaches a sugar moiety to the C-2' hydroxyl group. asm.org | Synechococcus sp. PCC 7002 |

| wcaG | GDP-fucose synthase | Synthesizes the activated sugar GDP-fucose for glycosylation. nih.gov | Anabaena sp. PCC 7120 |

Transcriptional Regulation of Biosynthetic Genes

The production of this compound is not static but is regulated at the transcriptional level in response to environmental cues. This control allows the organism to adjust its carotenoid composition to adapt to changing conditions, such as light intensity, nutrient availability, and other stresses.

Light Regulation: In Synechocystis sp. PCC 6803, the transcription of the early carotenoid biosynthesis genes crtP (phytoene desaturase) and crtB (phytoene synthase) is strongly influenced by light. nih.gov Expression is minimal in the dark and increases under illumination, with high light intensities causing a transient spike in transcription. nih.gov

UV Stress Response: In the cyanobacterium Chlorogloeopsis fritschii, exposure to low-level UV-B radiation leads to the significant upregulation of numerous carotenogenesis genes. frontiersin.orgnih.gov This includes genes for the entire pathway from geranylgeranyl-diphosphate to lycopene, as well as the genes for downstream modifications, such as crtW (ketolase), crtR (hydroxylase), and the myxol-specific cruF and cruG. frontiersin.orgnih.gov This coordinated upregulation results in an accumulation of ketocarotenoids like canthaxanthin and echinenone. frontiersin.org

Nutrient and Redox Regulation: Transcriptional regulation can also be linked to the cell's metabolic state. In Nostoc sp. PCC 7120, the global nitrogen regulator NtcA is implicated in controlling carotenoid biosynthesis in response to the cellular carbon-to-nitrogen (C/N) balance and redox state. frontiersin.org Homologous NtcA binding sites found in the promoter regions of carotenoid genes in C. fritschii suggest a similar regulatory mechanism exists in that organism. frontiersin.org Additionally, the transcriptional control of ketolases (crtO, crtW) and phytoene synthase (crtB) may play a role in the acclimation of cyanobacteria to different temperatures. researchgate.net

Proposed Biosynthetic Pathways for this compound

Based on the identification of carotenoid products and the functional characterization of the biosynthetic genes, a detailed step-by-step pathway for the formation of this compound has been proposed, primarily from studies in cyanobacteria like Anabaena and Nostoc. oup.comnih.govnih.gov

Step-by-Step Mechanistic Proposals

The biosynthesis of this compound (specifically, its fucoside derivative as found in many cyanobacteria) is a branched pathway that begins after the formation of the C40 carotenoid, lycopene.

Cyclization to γ-Carotene: The pathway diverges from the synthesis of dicyclic carotenoids like β-carotene. Lycopene undergoes a single cyclization reaction, catalyzed by a lycopene cyclase (e.g., CruA), to form the monocyclic γ-carotene, which possesses one β-ring and one acyclic ψ-end. oup.com

Modification of the Acyclic ψ-End: The linear ψ-end of γ-carotene is extensively modified to form the myxol head group. This is a multi-step process:

A 1',2'-hydratase (CruF) adds water across the C-1',2' double bond, introducing a hydroxyl group at C-1'. mdpi.comasm.org

A 3',4'-desaturase (CrtD) introduces a double bond at the C-3',4' position. oup.comoup.com

Hydroxylation of the β-Ring: The β-carotene hydroxylase CrtR introduces a hydroxyl group at the C-3 position of the β-ring. asm.org This step can likely occur at various points on different intermediates. The resulting molecule is myxol.

Glycosylation: In many species, a sugar moiety is attached to the modified ψ-end. A specific glycosyltransferase (CruG) attaches an activated sugar, such as GDP-fucose, to the C-2' hydroxyl group, forming myxol 2'-fucoside. oup.comasm.org

Final Ketolation: The terminal step is the oxidation of the C-4 position on the β-ring of myxol 2'-fucoside. This reaction is catalyzed by the β-carotene ketolase CrtW, which converts the hydroxylated β-ring into a 4-keto-β-ring, yielding the final product, (3S,2'S)-4-ketomyxol 2'-α-L-fucoside. oup.commdpi.comnih.gov The ketolation of myxol 2'-fucoside to this compound 2'-fucoside is considered the final step in the pathway in organisms like Anabaena sp. PCC 7120. oup.com

Here is the English article focusing solely on the chemical compound “this compound”.

Biosynthesis and Enzymatic Mechanisms

Species-Specific Pathway Variations (e.g., Anabaena, Nostoc, Synechocystis)

The biosynthesis of 4-ketomyxol and its glycosylated derivatives, such as this compound 2'-fucoside, involves a series of enzymatic modifications to the core carotenoid structure. While the initial stages of carotenoid synthesis leading to lycopene (B16060) are generally conserved among cyanobacteria, significant variations exist in the subsequent modification steps, leading to a diversity of species-specific compounds. ijbs.com The pathways in the filamentous cyanobacteria Anabaena and Nostoc show notable similarities in producing this compound derivatives, whereas the unicellular Synechocystis exhibits distinct differences in its final carotenoid products.

Anabaena

The genus Anabaena, particularly the model organism Anabaena sp. PCC 7120, is known to synthesize (3S,2'S)-4-ketomyxol 2'-fucoside. oup.comnih.govptbioch.edu.pl The glycoside moiety attached to the myxol (B1255019) backbone in this species is fucose. oup.comnih.gov The biosynthesis of carotenoids in Anabaena can proceed through a pathway where phytoene (B131915) is converted to lycopene via the enzymes phytoene desaturase (CrtP) and ζ-carotene desaturase (CrtQ), although some evidence suggests the presence of a CrtI-type phytoene desaturase that can directly convert phytoene to lycopene. ptbioch.edu.plnih.gov

A key feature of Anabaena is the presence of two distinct β-carotene ketolases with different substrate specificities: CrtO and CrtW. ptbioch.edu.plnih.govfrontiersin.org CrtO is primarily responsible for the conversion of β-carotene into echinenone (B51690). nih.gov In contrast, the β-carotene ketolase CrtW specifically catalyzes the final step in the formation of this compound 2'-fucoside by introducing a keto group at the C-4 position of myxol 2'-fucoside. oup.comnih.govresearchgate.net

The β-carotene hydroxylase (CrtR) in Anabaena sp. PCC 7120 also shows specific activity, catalyzing the transformation of deoxymyxol (B1256725) and deoxymyxol 2′-fucoside to myxol and myxol 2′-fucoside, respectively. nih.gov However, this enzyme is not efficient in catalyzing the conversion of β-carotene to zeaxanthin (B1683548). nih.gov Studies on a mutant of Anabaena sp. PCC 7120 lacking GDP-fucose synthase (WcaG) revealed that the organism could produce this compound 2'-rhamnoside, indicating a degree of flexibility in the glycosyltransferase enzyme, which can utilize rhamnose as a substrate when fucose is unavailable. nih.gov In some strains like Anabaena variabilis ATCC 29413, free myxol is present, but myxol glycosides are absent, suggesting a lack of a functional glycosyltransferase. oup.comoup.com

Nostoc

The biosynthetic pathway in Nostoc, particularly Nostoc punctiforme PCC 73102, closely mirrors that of Anabaena sp. PCC 7120. oup.com This species also produces (3S,2'S)-4-ketomyxol 2'-fucoside as a key carotenoid glycoside. oup.comnih.gov The major carotenoids are β-carotene and echinenone, with myxol and this compound glycosides being the primary polar carotenoids. nih.gov The final step in the synthesis is proposed to be the ketolation of myxol 2'-fucoside by a CrtW-type ketolase, similar to the process in Anabaena. oup.com The carotenoid compositions among various Anabaena and Nostoc species are nearly identical, though some Nostoc species may lack this compound 2'-fucoside. oup.com Nostoc punctiforme has been noted to contain more canthaxanthin (B1668269) compared to other related species. oup.com Like Anabaena, Nostoc possesses multiple ketolase genes, which contributes to the diversity of its carotenoid profile. ijbs.com

Synechocystis

Synechocystis sp. PCC 6803 is a well-studied unicellular cyanobacterium whose primary myxol glycoside is (3R,2'S)-myxol 2'-(2,4-di-O-methyl-α-l-fucoside), a dimethylated fucoside derivative. oup.comoup.com Unlike Anabaena and Nostoc, Synechocystis does not typically accumulate significant amounts of this compound derivatives. oup.com The biosynthetic pathway leading to myxol in Synechocystis involves a series of functionally identified enzymes, including phytoene synthase (CrtB), phytoene desaturase (CrtP), ζ-carotene desaturase (CrtQ), and β-carotene hydroxylase (CrtR). oup.com

The hydroxylation and glycosylation of the acyclic ψ-end of the carotenoid are catalyzed by specific enzymes. The gene products CruF (a 1'-hydroxylase) and CruG (a 2'-O-glycosyltransferase) are responsible for these modifications leading to the myxol core structure. nih.govasm.org The β-carotene hydroxylase (CrtR) in Synechocystis exhibits broader substrate specificity compared to its counterpart in Anabaena, as it efficiently catalyzes both the hydroxylation of the β-ring of β-carotene to form zeaxanthin and the hydroxylation of deoxymyxol fucoside. nih.gov While Synechocystis possesses a β-carotene ketolase (CrtO) that converts β-carotene to echinenone, the CrtW-type ketolase responsible for producing this compound from myxol derivatives in Anabaena and Nostoc is either absent or not utilized for this specific function under normal conditions. researchgate.netoup.com

Data Tables

Table 1: Key Enzymes in this compound and Myxol Biosynthesis in Selected Cyanobacteria

| Enzyme | Function | Gene (Anabaena sp. PCC 7120) | Gene (Nostoc punctiforme PCC 73102) | Gene (Synechocystis sp. PCC 6803) | References |

|---|---|---|---|---|---|

| β-Carotene Ketolase | Converts β-carotene to echinenone. | CrtO | CrtO | CrtO (slr0088) | nih.gov, oup.com |

| β-Carotene Ketolase | Converts myxol 2'-fucoside to this compound 2'-fucoside. | CrtW | CrtW148 | Not typically utilized for this substrate. | oup.com, nih.gov, researchgate.net |

| β-Carotene Hydroxylase | Hydroxylates deoxymyxol derivatives to myxol derivatives. Broader specificity in Synechocystis. | CrtR (alr4009) | CrtR | CrtR (slr1458) | nih.gov, oup.com |

| GDP-fucose Synthase | Synthesizes GDP-L-fucose for glycosylation. | WcaG (all4826) | WcaG | sll1213 | nih.gov, nih.gov |

| Carotenoid 1'-Hydroxylase | Hydroxylates the C-1' position of the ψ-end of lycopene. | cruF homolog | cruF homolog | cruF (sll0814) | nih.gov, asm.org |

| Carotenoid 2'-O-Glycosyltransferase | Transfers a sugar moiety to the C-2' hydroxyl group. | cruG homolog | cruG homolog | cruG | nih.gov, researchgate.net |

| ζ-Carotene Desaturase | Converts ζ-carotene to lycopene. | CrtQa | CrtQ | CrtQ (sll0036) | oup.com, ptbioch.edu.pl, oup.com |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound 2'-fucoside |

| This compound 2'-rhamnoside |

| Myxol |

| Myxol 2'-fucoside |

| Myxol 2'-(2,4-di-O-methyl-α-l-fucoside) |

| Myxol 2'-rhamnoside |

| β-Carotene |

| Canthaxanthin |

| Deoxymyxol |

| Deoxymyxol 2'-fucoside |

| Echinenone |

| Fucose |

| Geranylgeranyl pyrophosphate (GGPP) |

| Lycopene |

| Phytoene |

| Rhamnose |

| Zeaxanthin |

Structural Elucidation and Characterization Methodologies

Chromatographic Separation Techniques

Chromatographic methods are indispensable for isolating 4-ketomyxol from complex biological extracts, allowing for subsequent detailed analysis. These techniques leverage differences in physicochemical properties to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for carotenoid analysis due to its exceptional precision and ability to effectively separate individual carotenoids. mdpi.com This technique is widely applied for the separation, identification, and quantification of carotenoids, including this compound, in diverse matrices such as microalgae and cyanobacteria. mdpi.comtandfonline.comcreative-proteomics.com

In the context of this compound, HPLC has been instrumental in separating this ketocarotenoid and its various geometric isomers (e.g., cis and trans forms) from other co-occurring pigments. For instance, studies on Anabaena sp. PCC 7120 have utilized HPLC to resolve this compound 2′-fucoside from other carotenoids such as myxoxanthophyll, β-carotene, echinenone (B51690), and canthaxanthin (B1668269). oup.comresearchgate.netresearchgate.net Identification is often achieved by comparing the retention times and absorption spectra of separated peaks with those of known standards. oup.comresearchgate.net Research has shown that the HPLC elution profiles and specific retention times are crucial for distinguishing this compound and its derivatives. oup.comresearchgate.net A single-step liquid adsorption chromatography method, followed by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS), has been developed to obtain high-purity fractions of carotenoid glycosides, including 4-ketomyxoxanthophyll, from cyanobacterial cells. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents a cutting-edge analytical approach for the precise detection, identification, and quantification of carotenoids, including xanthophylls and their esters, even in complex biological samples. creative-proteomics.comnih.gov This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

Advanced MS technologies, such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and data-independent MS (MSE) workflows, significantly enhance the detection and characterization of carotenoids in intricate biological matrices. nih.gov LC-MS/MS facilitates rapid screening and accurate mass-based identification of compounds. scribd.com For this compound, LC-MS/MS has been critically applied to determine the relative molecular masses of its derivatives. For example, the relative molecular mass of this compound 2′-fucoside was determined to be 744, and this technique also aided in identifying its cis forms. oup.comresearchgate.net This method is essential for accurate identification and quantification, particularly when similar compounds are present in the sample, by providing characteristic fragmentation patterns alongside molecular weight information. nih.gov

Spectroscopic Approaches for Structural Assignment

Spectroscopic methods provide detailed insights into the molecular structure, functional groups, and stereochemistry of this compound, complementing chromatographic and mass spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for providing structural information with atomic-level precision, making it a powerful complement to mass spectrometry in natural product studies. frontiersin.org It is extensively used for comprehensive structural elucidation, assignment of NMR resonances, and, crucially, for detailed stereochemical analysis of complex organic molecules. uci.edu

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular Dichroism (CD) spectroscopy is an essential analytical technique employed to analyze chirality in molecules by measuring their optical activity. jascoinc.com This method allows for the determination of chirality in both solution and solid states. bath.ac.uk A fundamental principle of CD is that only chiral molecules exhibit a CD signal, and enantiomers will display CD spectra of equal magnitude but opposite sign. bath.ac.ukspectroscopyasia.com CD spectra are therefore widely used for determining the absolute configuration and assessing the enantiopurity of chiral compounds. nih.gov

In studies involving this compound, CD spectroscopy has been applied to elucidate its stereochemical characteristics. For instance, the CD spectra of this compound 2′-fucoside have been observed to be nearly identical to those of myxol (B1255019) 2′-fucoside. oup.comresearchgate.net This similarity in CD spectra provides strong evidence for similar stereochemical arrangements between these related carotenoids. This technique was specifically used to identify the (3S,2′S) absolute configuration of this compound 2′-fucoside. oup.comresearchgate.net

Advanced Analytical Strategies in Carotenoid Research

The field of carotenoid research continuously benefits from the development and application of advanced analytical strategies, aiming to overcome the challenges associated with their analysis. These advancements focus on improving separation efficiency, detection sensitivity, and structural elucidation capabilities.

Recent advances encompass improvements in chromatographic techniques, including the widespread adoption of Ultra-High Performance Liquid Chromatography (UHPLC) and the exploration of Supercritical Fluid Chromatography (SFC). mdpi.com SFC, for example, offers advantages such as shorter run times and reduced solvent usage, contributing to enhanced efficiency and environmental sustainability. mdpi.com Emerging detection strategies, coupled with these chromatographic advancements, are further refining carotenoid analysis. The integration of machine learning and lab-on-a-chip technologies is also emerging as a promising avenue for rapid, cost-effective, and miniaturized analysis of carotenoids. mdpi.com

In the realm of mass spectrometry, advanced technologies like UHPLC-MS and data-independent MS workflows continue to improve the detection and detailed characterization of carotenoids, even within highly complex biological matrices. nih.gov Metabolomics, an "omics" approach that involves the holistic qualitative and (semi-)quantitative analysis of all metabolites in a biological system, is particularly well-suited to advance carotenoid research. tandfonline.com Both NMR and MS are predominantly used in metabolomics studies, with MS often preferred for profiling due to its higher sensitivity, allowing for the detection of minor and low-abundant carotenoid species. tandfonline.com

A robust strategy to overcome the inherent limitations of individual techniques involves the integration of MS and NMR data. By capitalizing on the unique advantages offered by both methods, researchers can achieve a higher level of confidence in compound identification and structural assignment. frontiersin.org Furthermore, Vibrational Circular Dichroism (VCD) represents an advanced CD technique that can determine absolute configurations of chiral molecules in solution without the need for crystallization. VCD spectra, which originate from vibrational transitions, are richer in spectral features than electronic CD spectra and can also provide insights into the conformation or conformational distribution of the sample molecule in solution. spectroscopyasia.com

Integration of Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatographic methods with the identification capabilities of spectroscopic detectors, offering a comprehensive approach to analyze complex mixtures and characterize individual compounds. These techniques are particularly valuable for the structural elucidation of natural products such as this compound, which often exist in intricate biological matrices nih.govactascientific.comslideshare.netscientiaricerca.com.

For carotenoids, High-Performance Liquid Chromatography (HPLC) is the most widely employed separation method due to its precision and effectiveness in separating individual carotenoids mdpi.com. When coupled with various detection systems, HPLC forms the basis of several powerful hyphenated techniques:

HPLC-UV/Vis (Diode Array Detection - DAD) : This is a common and fundamental technique. While useful for quantitative determination and initial identification based on characteristic absorption spectra, UV-Vis detection alone often lacks the specificity for absolute structural determination or differentiation of stereoisomers researchgate.netresearchgate.net. However, the presence of "cis peaks" in the near-UV region and hypsochromic shifts in the maximum absorption wavelength (λmax) can provide initial clues about the presence of cis isomers researchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a highly sensitive and powerful method for the detection and identification of carotenoids at low levels in various matrices researchgate.nettandfonline.com. It provides crucial structural information through molecular mass determination and fragmentation patterns obtained via tandem mass spectrometry (MS/MS) tandfonline.com. Different ionization sources are optimized for various carotenoid types: Atmospheric Pressure Chemical Ionization (APCI) is widely used for nonpolar carotenoids, while Electrospray Ionization (ESI) is preferred for oxygenated carotenoids (xanthophylls) like this compound, as it offers softer ionization and yields intact molecular ions mdpi.com. Despite its strength in mass analysis, LC-MS typically cannot distinguish between stereoisomers as they often yield identical mass spectra and fragmentation patterns researchgate.nettandfonline.com. Advanced LC-MS techniques, such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) and Ion Mobility Spectrometry (IMS) coupled with MS, offer enhanced structural characterization and can aid in differentiating closely related compounds based on collision cross-section values mdpi.com.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for the unequivocal structural elucidation of carotenoid stereoisomers researchgate.netresearchgate.net. When coupled online with HPLC, LC-NMR allows for the direct identification of carotenoid stereoisomers in complex samples researchgate.netresearchgate.net. C30 columns are frequently used in LC-NMR analyses of carotenoid isomers due to their superior shape selectivity compared to traditional C18 columns, leading to sharper chromatographic peaks and improved sensitivity for NMR detection researchgate.net. Both continuous-flow and stopped-flow modes can be employed, with stopped-flow offering higher sensitivity for smaller analyte quantities researchgate.net.

The integration of these techniques, sometimes in multi-hyphenated systems like LC-PDA-MS or LC-NMR-MS, provides a comprehensive toolkit for the detailed characterization of this compound and its derivatives scientiaricerca.com. For instance, studies on 4-ketomyxoxanthophyll (a glycoside of this compound) in Anabaena sp. PCC7120 have successfully utilized HPLC and LC/MS to identify geometrical isomers based on their retention times, fragmentation spectra, and optical properties ptbioch.edu.plresearchgate.netnih.gov.

Table 1: Key Hyphenated Techniques for Carotenoid Characterization

| Hyphenated Technique | Separation Component | Detection Component | Primary Information Gained | Specific Application for Carotenoids | Limitations |

| HPLC-UV/Vis (DAD) | HPLC | UV/Vis (DAD) | Quantitative data, characteristic absorption spectra (λmax) | Initial identification, detection of "cis peaks" and hypsochromic shifts | Limited for stereoisomer differentiation, not absolute structural determination |

| LC-MS | HPLC | Mass Spectrometry | Molecular mass, fragmentation patterns, elemental composition | Low-level detection, identification of molecular ions and fragments | Cannot distinguish stereoisomers (same mass spectra) |

| LC-NMR | HPLC | NMR Spectroscopy | Detailed structural elucidation, stereochemistry (e.g., Z/E isomerism) | Unequivocal identification of carotenoid stereoisomers | Lower sensitivity compared to MS, requires higher analyte concentration |

| UHPLC-QTOF-MS | UHPLC | QTOF-MS | High-resolution mass, accurate mass, detailed fragmentation | Enhanced structural characterization, profiling of novel derivatives | Still limited for direct stereoisomer differentiation without complementary data |

Isomeric Analysis (e.g., cis/trans isomerism)

Carotenoids, including this compound, possess a polyene chain with multiple conjugated double bonds, which allows for the existence of numerous geometric isomers, primarily E (trans) and Z (cis) configurations jst.go.jpresearchgate.net. While the all-E (all-trans) isomer is typically the most abundant form found in nature, Z (cis) isomers can be formed during various processes such as extraction, heat treatment, light exposure, or enzymatic reactions nih.govjst.go.jpmdpi.com. Understanding the isomeric profile is crucial as cis and trans isomers can exhibit different physical, chemical, and biological properties researchgate.netmdpi.com.

The analysis of cis/trans isomerism in this compound and other carotenoids relies on techniques that can differentiate these subtle structural variations:

Chromatographic Separation (HPLC) : HPLC, particularly with C30 stationary phases, is highly effective for separating carotenoid isomers. C30 columns offer enhanced shape selectivity, which is critical for resolving closely related geometric isomers that differ only in their spatial arrangement around double bonds researchgate.netresearchgate.net. The order of elution and retention times are key parameters in identifying different isomers researchgate.netimrpress.com.

UV-Visible Spectroscopy : The UV-Vis absorption spectra of cis and trans carotenoid isomers show distinct differences. Cis isomers typically exhibit a hypsochromic shift (a shift to shorter wavelengths) in their maximum absorption wavelength (λmax) compared to their all-trans counterparts researchgate.netnih.gov. Furthermore, cis isomers often display a characteristic "cis peak" or "shoulder" in the near-UV region (around 330-380 nm), which is absent or much less pronounced in all-trans isomers researchgate.netnih.gov. The ratio of absorbance at the longest wavelength maximum to the cis peak (Q ratio) can also be used as an indicator for isomer identification researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, especially proton NMR (¹H NMR) and carbon NMR (¹³C NMR), provides definitive structural information for distinguishing between cis and trans isomers researchgate.netresearchgate.netimrpress.com. The chemical shifts and coupling constants of protons and carbons adjacent to the double bonds are highly sensitive to their geometric configuration. LC-NMR, as a hyphenated technique, is particularly advantageous for the unequivocal identification of carotenoid stereoisomers directly from complex mixtures researchgate.netresearchgate.net.

Mass Spectrometry (MS) : While LC-MS is excellent for determining molecular weight and fragmentation patterns, it generally cannot differentiate between cis and trans isomers because they have the same molecular formula and often produce identical fragmentation patterns researchgate.nettandfonline.com. However, when combined with chromatographic separation that resolves the isomers, MS can confirm the molecular weight of each separated isomer ptbioch.edu.plresearchgate.netnih.gov.

Research on the cyanobacterium Anabaena sp. PCC7120 has demonstrated the occurrence of cis/trans geometric isomerism for 4-ketomyxoxanthophyll, a derivative of this compound. Analysis using HPLC and LC/MS revealed a mixture of compounds with different retention times, identified as geometrical isomers, including dominant all-trans forms and less abundant cis forms. Differences in their absorption spectra, specifically the presence of characteristic bands in the near-UV region, further supported the identification of cis isomers ptbioch.edu.plresearchgate.netnih.gov. Although the all-trans isomers of myxoxanthophyll and this compound 2'-fucoside were structurally identified using NMR, the existence of cis forms was inferred from their optical properties and chromatographic behavior ptbioch.edu.pl.

Biological Roles and Ecological Significance

Physiological Functions in Producing Microorganisms

In cyanobacteria such as species of Anabaena and Nostoc, 4-ketomyxol is an integral component of the cellular machinery, contributing to both energy capture and defense against environmental stressors. researchgate.net

All photosynthetic organisms, including cyanobacteria, are constantly exposed to the risk of photooxidative damage, where excess light energy leads to the formation of harmful reactive oxygen species (ROS), such as singlet oxygen. nih.govcabidigitallibrary.org Carotenoids are a primary defense against this threat. researchgate.netcosmeticsandtoiletries.commdpi.com

This compound, like other carotenoids, participates in photoprotection through several mechanisms:

Quenching of Reactive Oxygen Species: The long chain of conjugated double bonds in the this compound molecule allows it to effectively neutralize ROS, preventing them from damaging critical cellular components like lipids, proteins, and DNA. creative-proteomics.com

Energy Dissipation: Carotenoids can absorb excess light energy from excited chlorophyll (B73375) molecules and dissipate it safely as heat. cabidigitallibrary.orglbl.gov This process, known as non-photochemical quenching (NPQ), is crucial for preventing the overload of the photosynthetic apparatus under high-light conditions. nih.govmdpi.com In cyanobacteria, a specialized mechanism involving the Orange Carotenoid Protein (OCP) is a key part of this photoprotective response. lbl.govresearchgate.netproquest.com

Membrane Stability: As a glycoside, this compound 2'-fucoside is thought to play a role in regulating the fluidity and stability of cellular membranes, which is particularly important under stressful environmental conditions. oup.comnih.gov Myxol (B1255019) glycosides, in general, are located in the cytoplasmic and outer membranes and are believed to contribute to protection from high radiation and provide antioxidative properties. oup.com

Research suggests that ketocarotenoids may offer enhanced photoprotective capabilities compared to their non-ketolated counterparts. nih.gov

Table 1: Overview of Photoprotective Roles of Carotenoids in Cyanobacteria

The primary photosynthetic pigment, chlorophyll a, absorbs light most efficiently in the blue-violet and red parts of the spectrum. taylorandfrancis.com To broaden the range of light that can be used for photosynthesis, organisms employ accessory pigments. frontiersin.orgaskfilo.com this compound functions as one such accessory pigment in cyanobacteria. taylorandfrancis.comnih.gov

Its role involves:

Expanding the Absorption Spectrum: Carotenoids absorb light in the blue-green region of the spectrum, wavelengths that chlorophyll does not absorb well. taylorandfrancis.comaskfilo.com

In cyanobacteria, the main light-harvesting antennae are large protein complexes called phycobilisomes, but carotenoids are also integral to the function of the photosystems. nih.govnih.govfrontiersin.org

Table 2: Major Photosynthetic Pigments in Cyanobacteria

Environmental and Ecological Contributions of this compound-Producing Organisms

This compound is produced by filamentous cyanobacteria of the genera Anabaena and Nostoc. scilit.comoup.com These organisms are ecologically significant and contribute to global biogeochemical cycles.

Primary Production: As photosynthetic organisms, Anabaena and Nostoc are primary producers, forming the base of the food web in many aquatic and terrestrial ecosystems. researchgate.net They convert carbon dioxide into organic matter, releasing oxygen as a byproduct. differencebetween.com

Nitrogen Fixation: A defining feature of many Anabaena and Nostoc species is their ability to perform nitrogen fixation. wikipedia.orgbritannica.comdifference.wiki They possess specialized cells called heterocysts where the enzyme nitrogenase converts atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃), a form of nitrogen usable by other organisms. nih.govvedantu.comthecontentauthority.com This process is a critical source of new nitrogen in many ecosystems, from open oceans to arid soils, and is the basis for symbiotic relationships with plants like the mosquito fern (Azolla). wikipedia.orgbritannica.comvedantu.com

Adaptation to Extreme Environments: The production of a diverse array of secondary metabolites, including unique carotenoids like this compound, is part of the adaptive strategy that allows these cyanobacteria to thrive in a wide range of habitats, including those with high light exposure or nutrient limitations. frontiersin.org

Table 3: Ecological Roles of this compound-Producing Cyanobacteria

Comparative Biological Functions Among Carotenoid Glycosides

Carotenoid glycosides are a diverse group of molecules where a carotenoid is attached to one or more sugar units. This glycosylation significantly alters the molecule's polarity and, consequently, its localization and function within the cell.

This compound 2'-fucoside belongs to this class, and its functions can be understood by comparing it to related compounds. researchgate.net

Effect of the Keto Group: The presence of a C4-keto group distinguishes this compound from its precursor, myxol. oup.comoup.com Ketocarotenoids are known to be potent antioxidants, and this structural feature may enhance the photoprotective capacity of the molecule. nih.gov

Effect of the Glycoside Moiety: The attachment of a sugar, in this case, fucose, makes the molecule more polar than a simple carotene like β-carotene. oup.com This allows it to anchor in cellular membranes, potentially playing a structural role in addition to its antioxidant and light-harvesting functions. nih.gov A wide variety of carotenoid glycosides exist, which may act as natural surfactants or help regulate membrane permeability. nih.gov

Diversity of Sugar Moieties: While this compound in Anabaena and Nostoc is linked to fucose, other cyanobacteria utilize different sugars, such as dimethyl-fucose in Synechocystis sp. PCC 6803. oup.com In bacteria outside the cyanobacteria phylum, the sugar is often glucose. oup.com This structural diversity likely reflects functional specialization for different cellular environments and stressors.

Table 4: Comparison of Selected Carotenoid Glycosides

Table of Mentioned Compounds

Synthetic Biology and Metabolic Engineering Research

Genetic Engineering Strategies for Enhanced Production

A primary strategy to enhance the production of 4-ketomyxol is the overexpression of key genes in its biosynthetic pathway. The synthesis of this compound in cyanobacteria involves a series of enzymatic steps starting from central metabolism to the final product. Key enzymes in this pathway include those for the synthesis of the precursor lycopene (B16060), and subsequently, the enzymes that modify it to myxol (B1255019) and then this compound.

The biosynthetic pathway to myxol, the precursor of this compound, has been elucidated, and the responsible genes have been identified in organisms like the cyanobacterium Synechococcus sp. strain PCC 7002. Overexpression of these genes, particularly the rate-limiting steps, can significantly increase the metabolic flux towards myxol. The final step in the formation of this compound is the ketolation of a myxol derivative, a reaction catalyzed by a β-carotene ketolase, often designated as CrtW. Therefore, a crucial step in enhancing this compound production is the overexpression of the crtW gene.

| Gene/Enzyme | Function in this compound Biosynthesis | Potential Impact of Overexpression |

| MEP pathway genes | Synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) | Increased precursor supply for carotenoid synthesis |

| crtE (GGPP synthase) | Synthesis of geranylgeranyl diphosphate (B83284) (GGPP) | Enhanced availability of the C40 carotenoid backbone precursor |

| crtB (phytoene synthase) | First committed step in carotenoid biosynthesis | Increased flux into the carotenoid pathway |

| crtI (phytoene desaturase) | Desaturation of phytoene (B131915) to lycopene | Increased production of the key intermediate lycopene |

| cruF (1'-hydroxylase) | Hydroxylation of lycopene or γ-carotene | Increased synthesis of myxol precursors |

| crtW (β-carotene ketolase) | Ketolation of myxol derivative to this compound derivative | Increased conversion to the final product |

Beyond simple overexpression, redirecting metabolic flux towards this compound and optimizing the efficiency of the biosynthetic pathway are critical for maximizing production. This involves both pushing carbon flux into the desired pathway and pulling it through by optimizing enzyme expression levels.

One common strategy is the downregulation or knockout of competing pathways that drain precursors away from carotenoid biosynthesis. For example, in many microorganisms, GGPP is a precursor for various other compounds besides carotenoids, such as quinones and chlorophylls. By reducing the expression of enzymes in these competing pathways, more GGPP can be channeled into carotenoid synthesis.

Flux optimization also involves fine-tuning the expression levels of the biosynthetic genes relative to each other. Unbalanced overexpression can lead to the accumulation of intermediate compounds, which can be toxic to the host cell or may be shunted into side pathways. To address this, researchers often employ techniques such as promoter engineering, the use of synthetic ribosome binding sites (RBSs) of varying strengths, and gene dosage optimization to achieve a balanced expression of the entire pathway. Computational models of metabolism, such as Flux Balance Analysis (FBA), can be used to predict the effects of genetic modifications and guide the design of optimized production strains. nih.govresearchgate.net

The native producers of this compound, such as certain cyanobacteria, may not be ideal for industrial-scale production due to slow growth rates or difficulties in genetic manipulation. Therefore, a common strategy is to transfer the entire biosynthetic pathway for this compound into a more suitable heterologous host. Commonly used hosts for metabolic engineering include Escherichia coli and the yeast Saccharomyces cerevisiae, due to their fast growth, well-characterized genetics, and established fermentation processes.

The successful heterologous production of myxol has been demonstrated in E. coli by introducing the necessary biosynthetic genes from a marine flavobacterium. This provides a strong foundation for the production of this compound by additionally introducing a suitable β-carotene ketolase (crtW). The choice of host is crucial, as factors such as precursor availability, cofactor balance, and the ability to express membrane-associated enzymes can significantly impact the final product yield.

For example, the heterologous production of other carotenoids has been successfully achieved in various microbial chassis. The choice of host can influence the efficiency of the pathway; for instance, yeast hosts may be more suitable for expressing eukaryotic enzymes or for pathways that benefit from compartmentalization within organelles.

| Host Organism | Advantages for Heterologous Production | Challenges for this compound Production |

| Escherichia coli | Fast growth, well-established genetic tools, high-density fermentation | Potential for inclusion body formation of enzymes, redox imbalance |

| Saccharomyces cerevisiae | GRAS status, robust for industrial fermentation, eukaryotic protein expression machinery | Potentially lower precursor supply compared to engineered bacteria |

| Cyanobacteria | Photosynthetic production, reducing the need for sugar feedstocks | Slower growth rates, more complex genetic manipulation in some species |

Biotechnological Research for Novel Carotenoid Derivatives

Metabolic engineering not only allows for the enhanced production of natural compounds but also for the creation of novel derivatives. By introducing genes from different organisms or by modifying existing pathways, it is possible to generate analogs of this compound with potentially improved or novel functionalities.

One approach to generating analogs is to introduce enzymes that can further modify the this compound structure. For example, hydroxylases, glycosyltransferases, or acyltransferases from other carotenoid pathways could be introduced to add new functional groups to the this compound backbone. This could lead to the production of novel glycosylated or esterified derivatives of this compound, which may have altered solubility, stability, or biological activity.

Combinatorial biosynthesis, where genes from different pathways are mixed and matched, is a powerful tool for creating novel carotenoid structures. For instance, combining the myxol biosynthetic pathway with ketolases and hydroxylases from different organisms could lead to a diverse array of novel ketocarotenoids based on the myxol scaffold.

The specificity of the enzymes in the this compound biosynthetic pathway can be altered through protein engineering to produce novel compounds. The β-carotene ketolase (CrtW) is a particularly interesting target for such engineering efforts. These enzymes are known to have a degree of substrate promiscuity, and their specificity can be further modified through techniques like directed evolution and site-directed mutagenesis.

By engineering the CrtW enzyme, it may be possible to introduce keto groups at different positions on the myxol backbone or to accept alternative substrates, leading to the synthesis of novel carotenoid structures. For example, research on the engineering of β-carotene ketolases for astaxanthin (B1665798) production has shown that mutations can alter the enzyme's activity and substrate preference. Similar approaches could be applied to the ketolase involved in this compound synthesis to generate a library of novel ketocarotenoids.

Directed evolution, which involves generating a large number of enzyme variants and screening for desired activities, is a powerful technique for tailoring enzyme specificity. This approach could be used to evolve a CrtW enzyme that can efficiently ketolate different myxol precursors or even other carotenoid backbones, thereby expanding the range of accessible novel compounds.

Process Optimization for Fermentation and Cultivation

Optimizing the fermentation and cultivation processes is a critical step in synthetic biology and metabolic engineering to enhance the production of target compounds like this compound. This involves a multi-faceted approach, beginning with the selection and improvement of the microbial host and followed by the fine-tuning of cultivation conditions to maximize yield and productivity.

Strain Screening and Development

The foundation of a successful bioproduction process lies in the selection of a suitable microbial strain. For this compound, a carotenoid glycoside, initial screening efforts would naturally focus on organisms known to produce it or its precursors. Cyanobacteria, such as species from the genera Anabaena and Nostoc, are known producers of myxol and this compound glycosides, making them primary candidates for screening. researchgate.netscispace.com

Screening of Natural Isolates: The process begins with the isolation and screening of various wild-type strains from different environments. mdpi.com The objective is to identify strains that naturally exhibit higher production titers of this compound or related carotenoids. For instance, various cyanobacterial strains would be cultivated under standardized laboratory conditions, and their carotenoid profiles analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify this compound content. researchgate.net

Strain Development through Metabolic Engineering: Once a promising producer strain is identified, metabolic engineering strategies are employed to further enhance its production capabilities. researchgate.net This involves targeted genetic modifications to optimize the metabolic flux towards the this compound biosynthetic pathway. Key strategies include:

Overexpression of Pathway Genes: Increasing the expression of genes encoding key enzymes in the carotenoid biosynthesis pathway can significantly boost production. For carotenoids, this could involve upregulating enzymes such as phytoene synthase, phytoene desaturase, and the specific enzymes responsible for converting precursors like β-carotene into myxol and subsequently this compound, such as β-carotene hydroxylase and ketolase. researchgate.netnih.gov

Duplication of Biosynthetic Gene Clusters: Increasing the copy number of the entire biosynthetic gene cluster (BGC) responsible for a target metabolite can lead to a stepwise increase in production. frontiersin.org This approach ensures that all necessary enzymes are expressed in a coordinated manner, potentially leading to a more substantial enhancement of the final product titer. frontiersin.org

The development of high-yielding strains is an iterative process, often combining random mutagenesis with rational, targeted engineering to achieve the desired production levels. youtube.com

Media and Environmental Factor Optimization

After developing a promising strain, the next step is to optimize the cultivation conditions to ensure the strain performs at its peak. This involves systematically adjusting the components of the growth medium and the physical environmental parameters of the fermentation process. frontiersin.org Methodologies like the one-factor-at-a-time (OFAT) approach and more complex statistical methods like Response Surface Methodology (RSM) are often employed to identify the optimal conditions. nih.gov

Media Optimization: The composition of the culture medium is crucial as it provides the necessary nutrients for cell growth and metabolite production. frontiersin.org

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence both biomass accumulation and the production of secondary metabolites like carotenoids. frontiersin.orgnih.gov For cyanobacterial cultures, inorganic carbon (supplied as CO2) is paramount. For heterotrophic production in engineered hosts like E. coli or yeast, various sugars (e.g., glucose, lactose) and complex nitrogen sources (e.g., yeast extract, peptone, beef extract) would be evaluated to find the combination that maximizes this compound yield. nih.govnih.gov

Inorganic Salts and Trace Elements: Minerals such as phosphates, sulfates, and trace elements like magnesium and iron are essential cofactors for many enzymes and play a critical role in cellular metabolism. nih.govnih.gov Optimizing their concentrations can lead to significant improvements in product yield. For example, the addition of K2HPO4 was found to notably improve the antifungal activity of a Streptomyces strain, indicating the importance of specific mineral salts. nih.gov

Table 1: Example of Media Component Optimization using OFAT

| Factor | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) | Condition 3 | Yield (mg/L) |

|---|---|---|---|---|---|---|

| Carbon Source | Glucose (10 g/L) | 5.2 | Fructose (10 g/L) | 4.8 | Sucrose (10 g/L) | 5.5 |

| Nitrogen Source | Yeast Extract (5 g/L) | 6.1 | Peptone (5 g/L) | 5.9 | Tryptone (5 g/L) | 6.0 |

| Phosphate (K2HPO4) | 0.5 g/L | 4.5 | 1.0 g/L | 6.3 | 2.0 g/L | 5.8 |

This is a hypothetical data table for illustrative purposes.

Environmental Factor Optimization: The physical environment in which the microbes are cultivated has a profound impact on their growth and productivity.

Temperature and pH: Every microorganism has an optimal temperature and pH range for growth and metabolite production. Deviations from these optima can lead to reduced enzyme activity and lower yields. mdpi.comnih.gov For instance, studies on Lactiplantibacillus plantarum showed that a neutral pH of 7.0 and a temperature of 25°C were ideal for producing the carotenoid 4,4'-diaponeurosporene. nih.gov

Aeration and Agitation: For aerobic fermentation processes, the oxygen supply is critical. Aeration (air supply rate) and agitation (stirring speed) influence the dissolved oxygen concentration in the medium, which directly affects cellular respiration and energy production. mdpi.com In a scaled-up fermentor, optimizing the aeration rate was shown to cause a significant 3.8-fold increase in carotenoid production. nih.gov

Light (for photosynthetic organisms): For photosynthetic producers like cyanobacteria, light intensity and quality are critical parameters that directly impact the production of carotenoids, which play a role in photoprotection. researchgate.net

Table 2: Example of Environmental Factor Optimization

| Parameter | Setting 1 | Yield (mg/L) | Setting 2 | Yield (mg/L) | Setting 3 | Yield (mg/L) |

|---|---|---|---|---|---|---|

| Temperature (°C) | 25 | 7.1 | 30 | 8.5 | 37 | 6.2 |

| pH | 6.0 | 6.8 | 7.0 | 8.6 | 8.0 | 7.5 |

| Agitation (rpm) | 100 | 5.4 | 150 | 8.2 | 200 | 8.9 |

This is a hypothetical data table for illustrative purposes.

By systematically optimizing both the microbial strain and its cultivation environment, it is possible to develop a robust and efficient bioprocess for the large-scale production of this compound.

Advanced Computational and in Silico Approaches

Molecular Modeling of Biosynthetic Enzymes

Molecular modeling plays a crucial role in characterizing the enzymes responsible for carotenoid biosynthesis, including those leading to 4-Ketomyxol. In silico genomic analysis has been instrumental in identifying putative genes encoding enzymes involved in carotenogenesis pathways in various cyanobacteria. For instance, in Chroococcidiopsis sp. CCMEE 029, bioinformatics analysis of its genome revealed the presence of genes encoding enzymes for the biosynthesis of various carotenoids, including the carotenoid glycoside this compound 2′-fucoside csic.es. Similarly, in Anabaena sp. PCC 7120 (also known as Nostoc sp. PCC 7120) and Nostoc punctiforme PCC 73102, in silico analysis has led to the identification of genes and the proposal of biosynthetic pathways for carotenoids, including this compound 2′-fucoside guidetopharmacology.orgeasychem.orgmetabolomicsworkbench.org.

A key enzyme implicated in the formation of this compound is β-carotene ketolase, specifically CrtW wikipedia.orgwikipedia.orgfda.govpsu.eduatamanchemicals.com. This enzyme is known to introduce a keto group into myxol (B1255019) to produce this compound in organisms such as Anabaena sp. PCC 7120, Nostoc punctiforme, and Gloeobacter violaceus wikipedia.orgfda.govatamanchemicals.com. While detailed molecular modeling studies, such as the prediction of specific 3D structures or dynamic simulations of these enzymes directly related to this compound formation, are not extensively detailed in the provided literature, the identification of their encoding genes through in silico methods forms the foundational step for such structural and functional characterizations. Challenges in purifying active CrtW and CrtZ proteins, which are likely iron-dependent integral membrane proteins, have been noted, suggesting a potential role for computational approaches in their characterization fda.gov.

Molecular Docking Studies of Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between a ligand (e.g., a substrate) and a receptor (e.g., an enzyme) to form a stable complex nih.gov. This method is valuable for elucidating enzyme mechanisms by predicting binding modes and understanding molecular recognition processes nih.gov.

In the context of this compound biosynthesis, molecular docking studies would typically aim to understand the precise interactions between enzymes like CrtW and their substrates, such as myxol or β-carotene. For example, CrtW is known to catalyze the ketolation of the β-end group of various carotenoids, including myxol, to produce this compound wikipedia.orgfda.govatamanchemicals.com. While the provided search results highlight the functional role of CrtW in this compound biosynthesis and its substrate promiscuity fda.gov, specific detailed molecular docking results, including quantitative binding energies or identification of key interacting residues for this compound's direct formation, are not explicitly reported within the provided snippets. However, the application of molecular docking is a recognized approach to investigate enzyme-substrate interactions and could be applied to understand the specificity and catalytic mechanism of enzymes like CrtW nih.govctdbase.orgnih.govnih.gov. Such studies would provide atomic-level insights into how myxol is positioned within the active site of CrtW and the nature of the interactions facilitating its conversion to this compound.

Computational Prediction of Pathway Components and Products

Computational prediction, particularly through in silico genome analysis, has been pivotal in proposing and refining the biosynthetic pathways of carotenoids, including this compound, in various microorganisms. This approach involves analyzing genomic sequences to identify genes that encode enzymes suspected to be part of a metabolic pathway.

For instance, in silico analysis of the Chroococcidiopsis sp. CCMEE 029 genome successfully identified putative genes encoding enzymes for carotenogenesis biosynthesis pathways, including those for this compound 2′-fucoside csic.es. This genomic analysis determined the presence of genes encoding enzymes for early steps of carotenoid biosynthesis (e.g., CrtB, CrtP, CrtQ, CrtH, CtrI), as well as specific genes for hydroxylated and keto-carotenoids csic.es. Notably, genes encoding two distinct carotene ketolases (CrtO and/or CrtW) were identified for the synthesis of keto-carotenoids like canthaxanthin (B1668269), echinenone (B51690), and the carotenoid glycoside this compound 2′-fucoside csic.es.

In Anabaena sp. PCC 7120 and Nostoc punctiforme PCC 73102, the identification of carotenoids and the near completion of their genome sequences have greatly facilitated the elucidation of biosynthetic pathways and corresponding enzymes and genes guidetopharmacology.orgwikipedia.org. Based on these findings, proposed biosynthetic pathways for carotenoids, including this compound 2′-fucoside, have been put forth, often considering γ-carotene as an immediate precursor guidetopharmacology.orglipidmaps.orgwikipedia.org. These in silico predictions, combined with experimental validation, contribute significantly to a comprehensive understanding of the metabolic networks involved in this compound production.

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

| Enzyme Name | Gene Designation | Organisms | Primary Role in this compound Pathway |

| β-carotene ketolase | CrtW | Anabaena sp. PCC 7120, Nostoc punctiforme, Gloeobacter violaceus | Introduces keto group into myxol to form this compound wikipedia.orgfda.govatamanchemicals.com |

| β-carotene ketolase | CrtO | Chroococcidiopsis sp. CCMEE 029 (putative) | Involved in keto-carotenoid synthesis, including this compound 2′-fucoside csic.es |

| Geranylgeranyl phytoene (B131915) synthase | CrtB | Chroococcidiopsis sp. CCMEE 029 | Early step in carotenoid biosynthesis csic.es |

| Phytoene desaturase | CrtP, CtrI | Chroococcidiopsis sp. CCMEE 029 | Early step in carotenoid biosynthesis csic.es |

| Zeta-carotene desaturase | CrtQ | Chroococcidiopsis sp. CCMEE 029, Anabaena sp. PCC 7120 | Early step in carotenoid biosynthesis csic.esguidetopharmacology.org |